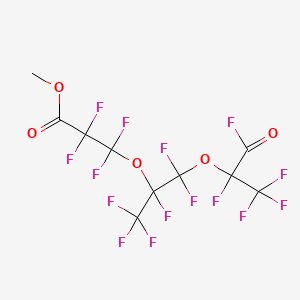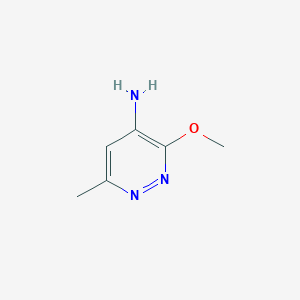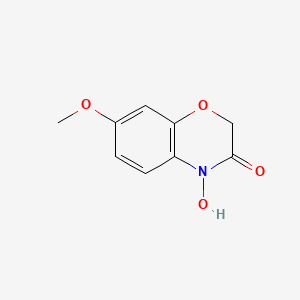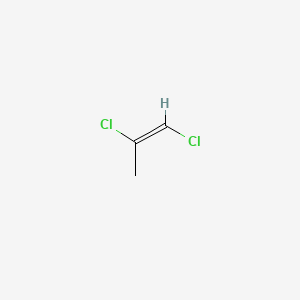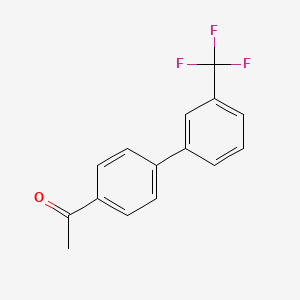
3-(Hydroxymethyl)phenyl acetate
Overview
Description
“3-(Hydroxymethyl)phenyl acetate” is a chemical compound with the empirical formula C9H11NO2 . It is a derivative of phenyl acetate, where a hydroxymethyl group (-CH2OH) is attached to the phenyl ring .
Synthesis Analysis
The synthesis of “3-(Hydroxymethyl)phenyl acetate” and its derivatives has been reported in several studies . One approach involves the hydroxymethylation of phenolic ketones, which is a simple chemical reaction that allows the addition of the -CH2OH group to some starting materials . Another approach uses the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of “3-(Hydroxymethyl)phenyl acetate” consists of a phenyl ring with an acetate group and a hydroxymethyl group attached to it . The exact positions of these groups on the phenyl ring can vary, leading to different isomers of the compound .Chemical Reactions Analysis
“3-(Hydroxymethyl)phenyl acetate” can undergo various chemical reactions. For instance, it can participate in the Suzuki–Miyaura coupling reaction, which involves the formation of a carbon-carbon bond between the compound and an organoboron reagent . It can also undergo hydroxymethylation, a reaction that introduces a hydroxymethyl group into the molecule .Scientific Research Applications
Synthesis of Novel Compounds
3-(Hydroxymethyl)phenyl acetate has been used in the synthesis of complex organic compounds. For instance, in the development of conformationally restricted dopamine analogues, ethyl α-(3,4-dimethoxyphenyl)phenyl acetate was converted into various compounds, indicating its utility in the synthesis of structurally complex molecules (Gentles et al., 1991).
Anti-Oxidation Activities
A study focused on the synthesis and anti-oxidation activities of a derivative of 3-(Hydroxymethyl)phenyl acetate. This compound showed significant anti-oxidation activities, highlighting its potential in the field of antioxidant research (Wenshan Ren, 2004).
Hydrolysis Studies
Research has been conducted on the hydrolysis of substituted phenyl acetates, which includes compounds similar to 3-(Hydroxymethyl)phenyl acetate. These studies are crucial in understanding the behavior of these compounds under different chemical conditions (Kulič et al., 1993).
Enzymatic Decomposition Studies
Investigations into the enzymatic decomposition of N-hydroxymethyl derivatives of various compounds, including those related to 3-(Hydroxymethyl)phenyl acetate, have provided insights into their potential as pro-drugs. This research is significant for drug development and understanding bioreversible derivatization (Bundgaard & Johansen, 1980).
Catalysis and Reaction Kinetics
Studies have also focused on the catalysis and reaction kinetics of phenyl acetate transformations, which are relevant to compounds like 3-(Hydroxymethyl)phenyl acetate. Such research is essential in the field of catalysis and chemical reaction engineering (Jayat et al., 1996).
Fluorescence Properties
Research into the fluorescence properties of derivatives of 3-(Hydroxymethyl)phenyl acetate has been conducted, providing valuable information for developing new fluorescence probes and understanding the interaction of these compounds with various solvents (Klymchenko et al., 2003).
Photochemical Studies
The photochemical behavior of phenyl acetate, which is structurally related to 3-(Hydroxymethyl)phenyl acetate, has been studied to understand the quantum yields and reaction mechanisms of these types of compounds (Shizuka et al., 1969).
Future Directions
The future directions in the study of “3-(Hydroxymethyl)phenyl acetate” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications in medicinal chemistry . For instance, hydroxymethyl derivatives have been shown to enhance the pharmacological effects of drugs, prodrugs, active metabolites, and compounds of natural origin . Therefore, “3-(Hydroxymethyl)phenyl acetate” and its derivatives could be potential candidates for drug development and other pharmaceutical applications .
properties
IUPAC Name |
[3-(hydroxymethyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAMFCCILFWVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553009 | |
| Record name | 3-(Hydroxymethyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)phenyl acetate | |
CAS RN |
78957-20-7 | |
| Record name | 3-(Hydroxymethyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




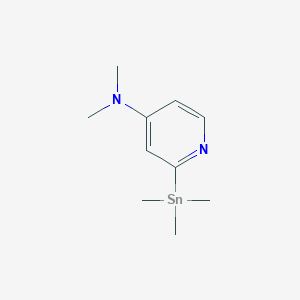
![Bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3031786.png)
